molecular formula C28H40O4 B016302 4-Methylumbelliferyl oleate CAS No. 18323-58-5

4-Methylumbelliferyl oleate

Cat. No. B016302
CAS RN: 18323-58-5
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-KHPPLWFESA-N
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Description

4-Methylumbelliferyl oleate is a substrate used in the study of enzymatic activities, particularly lipase and esterase enzymes. It serves as a tool for understanding the biochemical pathways and enzymatic characteristics within different biological contexts.

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl oleate and its derivatives often involves chemical reactions that yield these compounds for biochemical assays. These processes are critical for producing substrates used in various enzymatic studies (Jacks & Kircher, 1967).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl oleate plays a vital role in its reactivity and interaction with enzymes. Its structure allows for the investigation of enzyme specificity and mechanism of action, providing insights into the hydrolysis process by different enzymes (Myers et al., 1980).

Chemical Reactions and Properties

4-Methylumbelliferyl oleate is involved in chemical reactions, primarily hydrolysis, catalyzed by specific enzymes such as lipases and esterases. These reactions are essential for understanding the enzymatic breakdown of ester bonds in lipids (Koster, Vaandrager, & Berkel, 1980).

Physical Properties Analysis

The physical properties of 4-Methylumbelliferyl oleate, including solubility in various solvents and temperature-dependent solubility changes, are crucial for its application in biochemical assays. These properties determine the conditions under which enzymatic reactions are most effectively studied (Ouyang et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-Methylumbelliferyl oleate, such as its reactivity with enzymes and its role as a substrate in enzymatic assays, underscore its utility in biochemistry. Understanding these properties is essential for designing experiments and interpreting results related to enzyme kinetics and mechanism studies (Hawley, Crisp, & Hodes, 1983).

Scientific Research Applications

  • Enzyme Activity and Stability : 4-Methylumbelliferyl oleate is used to study the properties and thermal stability of rabbit liver acid-lipase, a hydrolase enzyme. This enzyme shows similarities to acid cholesterol esterase and triacylglycerol lipase in terms of specific activity and thermal stability (Imanaka, Muto, Ohkuma, & Takano, 1981).

  • Lipase Activity Measurement : It serves as a substrate in methods to measure lipase activity in organic solvents. This application is particularly useful for screening lipase inhibitors in foods (Shimura, Tsuzuki, & Suzuki, 1991).

  • Biopharmaceutical Formulation Analysis : 4-Methylumbelliferyl oleate is utilized in assays to detect lipolytic activity in biopharmaceutical formulations, aiding in process optimization and the reduction of host cell protein lipase levels (Jahn, Zerr, Fedorowicz, Brigger, Koulov, & Mahler, 2020).

  • Acid Lipase Purification : The compound has been instrumental in the purification of acid lipase from rabbit liver, highlighting its importance in the intracellular metabolism of cholesterol esters and triacylglycerols (Imanaka, Muto, Ohkuma, & Takano, 1982).

  • Microbial Lipase Activity in Marine Waters : A radiometric assay using [3H]triolein, more specific and sensitive than 4-Methylumbelliferyl oleate, has been developed for accurate measurements of microbial lipase activities in marine waters (Bourguet, Torréton, Galy, Arondel, & Goutx, 2003).

  • Determination in Dairy Products : This compound is also employed in fluorimetric methods for determining lipase activity in dairy products like skim milk powder, whey powder, and whey protein concentrate (Stead, 1984).

Safety And Hazards

4-Methylumbelliferyl oleate is for R&D use only. It is not for medicinal, household, or other uses . It should be protected from light and stored under inert gas .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310470
Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl oleate

CAS RN

18323-58-5
Record name 4-Methylumbelliferyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18323-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
712
Citations
T Imanaka, K Muto, S Ohkuma, T Takano - Biochimica et Biophysica Acta …, 1981 - Elsevier
… The specific activity of 4-methylumbelliferyl oleate hydrolase increased at almost the same rate as acid cholesterol esterase and triacylglycerol lipase after Sephadex LH-20 column …
Number of citations: 32 www.sciencedirect.com
JF Koster, H Vaandrager, TJC Van Berkel - Biochimica et Biophysica Acta …, 1980 - Elsevier
… With the substrate 4-methylumbelliferyl oleate, the reaction was normally followed up to 30 … 4-methylumbelliferyl oleate hydrolysis for 90 min. No difference in the inhibition was found. …
Number of citations: 23 www.sciencedirect.com
HE Hirsch, JF Wernicke, LW Myers… - Journal of …, 1977 - Wiley Online Library
The localization of an acid lipase‐esterase which cleaves the fluorogenic substrate 4‐methyl‐umbelliferyl oleate at pH 5 was studied, because previous experiments has shown this …
Number of citations: 16 onlinelibrary.wiley.com
S SHIMURA, W TSUZUKI, S KOBAYASHI… - Nippon Shokuhin …, 1993 - jstage.jst.go.jp
… We developed a method to measure the lipase activity in a homogeneous reaction mixture using the organic solvent soluble lipase-detergent complex9) and 4methylumbelliferyl oleate …
Number of citations: 6 www.jstage.jst.go.jp
Y Tada, S Sekiguchi, F Ito, Y Eto - Journal of neurochemistry, 1986 - Wiley Online Library
4‐Methylumbelliferyl (4‐MU) lipase activity in human and mouse brain, measured with 4‐MU palmitate, was characterized with respect to effects of pH and detergents, and subcellular …
Number of citations: 3 onlinelibrary.wiley.com
W Tsuzuki, A Ue, A Nagao - Bioscience, biotechnology, and …, 2003 - Taylor & Francis
… -dioxane, 15% dimethoxyethane, and 2% diethoxyethane promoted the hydrolysis by a lipase from Rhizomucor miehei toward some hydrophobic substrates, 4-methylumbelliferyl oleate…
Number of citations: 47 www.tandfonline.com
BK Burton, HW Mueller Jr - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1980 - Elsevier
… artificial substrate, 4-methylumbelliferyl oleate, does not always accurately reflect enzyme activity as measured with triolein or cholesteryl oleate. 4-Methylumbelliferyl oleate activity may …
Number of citations: 47 www.sciencedirect.com
BK Burton, D Emery, HW Mueller - Clinica Chimica Acta, 1980 - Elsevier
… fibroblasts has been recently characterized using 4-methylumbelliferyl oleate [41 and 4-… storage disease using natural radiolabelled substrates and 4-methylumbelliferyl oleate. …
Number of citations: 43 www.sciencedirect.com
K Kiyotani, H Tasaka, Y Matsuo - Hiroshima Journal of Medical Sciences, 1983 - cir.nii.ac.jp
… Some basic conditions for fluorometric measurement of lipase activity of guinea pig peritoneal macrophages were investigated using 4-methylumbelliferyl-oleate as a substrate. The …
Number of citations: 2 cir.nii.ac.jp
M Jahn, A Zerr, FM Fedorowicz, F Brigger… - Pharmaceutical …, 2020 - Springer
… The assay is based on the hydrolysis of the lipase substrate 4-methylumbelliferyl oleate to … An alternative potential substrate was 4-methylumbelliferyl oleate (4MuO), where the (lipase) …
Number of citations: 18 link.springer.com

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